Molecular Weight Advantage: Fmoc-Ala-PAB-PNP (581.57 Da) vs. Dipeptide Analogs (≥680.7 Da)
Fmoc-Ala-PAB-PNP has a molecular weight of 581.57 g/mol [1], which is significantly lower than the molecular weights of widely used dipeptide analogs such as Fmoc-Val-Ala-PAB-PNP (680.7 g/mol) and Fmoc-Val-Cit-PAB-PNP (766.8 g/mol) . This quantitative difference of approximately 99.1 g/mol and 185.2 g/mol, respectively, is a direct consequence of its single amino acid composition versus a dipeptide sequence.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 581.57 g/mol |
| Comparator Or Baseline | Fmoc-Val-Ala-PAB-PNP (680.7 g/mol); Fmoc-Val-Cit-PAB-PNP (766.8 g/mol) |
| Quantified Difference | -99.1 g/mol vs. Fmoc-Val-Ala-PAB-PNP; -185.2 g/mol vs. Fmoc-Val-Cit-PAB-PNP |
| Conditions | Calculated from molecular formula (C32H27N3O8) |
Why This Matters
A lower molecular weight linker component contributes less to the overall mass of the ADC, which can be advantageous for achieving higher drug-to-antibody ratios (DAR) and modulating the pharmacokinetic profile, a key selection criterion in ADC development.
- [1] MedChemExpress. Fmoc-Ala-PAB-PNP. Product Datasheet. View Source
